8-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
8-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C10H13BrClNO and a molecular weight of 278.57 g/mol . This compound is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 8-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the bromination of 6-methoxy-1,2,3,4-tetrahydroquinoline. One common method includes treating 6-methoxy-1,2,3,4-tetrahydroquinoline with pyridinium tribromide in dichloromethane at room temperature. The reaction mixture is then quenched with sodium bisulfite and water, followed by extraction and purification using chromatography . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
8-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include bromine, sodium bisulfite, and various catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules and potential therapeutic agents.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: It is employed in studies investigating the biological activities of tetrahydroquinoline derivatives, including their potential as neuroprotective and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 8-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, tetrahydroquinoline derivatives are known to interact with various enzymes and receptors, modulating their activities. These interactions can lead to diverse biological effects, including anti-inflammatory and neuroprotective actions .
Comparison with Similar Compounds
8-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride can be compared with other similar compounds, such as:
6-Methoxy-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom, resulting in different reactivity and biological activities.
1,2,3,4-Tetrahydroisoquinoline: A related compound with a different substitution pattern, leading to distinct chemical and biological properties.
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate hydrochloride: Another brominated derivative with additional functional groups, offering unique reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Properties
Molecular Formula |
C10H13BrClNO |
---|---|
Molecular Weight |
278.57 g/mol |
IUPAC Name |
8-bromo-6-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8;/h5-6,12H,2-4H2,1H3;1H |
InChI Key |
WAVCNFNKWYHKCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)NCCC2.Cl |
Origin of Product |
United States |
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